molecular formula C10H13Cl2N B6225902 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride CAS No. 2770359-44-7

1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride

Cat. No.: B6225902
CAS No.: 2770359-44-7
M. Wt: 218.1
InChI Key:
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Description

1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chlorine atom at the 7th position of the indene ring and a methanamine group attached to the 4th position

Preparation Methods

The synthesis of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride typically involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloroindene.

    Hydrogenation: The 7-chloroindene undergoes hydrogenation to form 7-chloro-2,3-dihydroindene.

    Amination: The 7-chloro-2,3-dihydroindene is then subjected to a reaction with methanamine under specific conditions to introduce the methanamine group.

    Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The methanamine group can interact with receptors or enzymes, potentially modulating their activity. The chlorine atom may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(7-chloro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride can be compared with other indene derivatives, such as:

    1-(7-bromo-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    1-(7-fluoro-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride: Contains a fluorine atom at the 7th position.

    1-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanamine hydrochloride: Features a methyl group instead of a halogen.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

2770359-44-7

Molecular Formula

C10H13Cl2N

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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